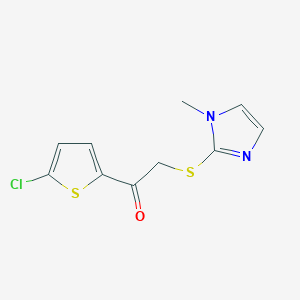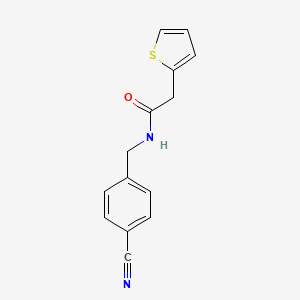
N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a tert-butyl group, a cyclobutyl ring, a pyrazole ring, and a naphthalene moiety
Métodos De Preparación
The synthesis of N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base.
Cyclobutyl ring formation: This can be synthesized via a cyclization reaction.
Attachment of the naphthalene moiety: This step may involve a coupling reaction using a naphthalene derivative and an appropriate coupling agent.
Industrial production methods may utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide can be compared with other similar compounds, such as:
N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(benzyl)acetamide: Features a benzyl group instead of a naphthalene moiety.
Propiedades
Fórmula molecular |
C23H27N3O |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
N-(2-tert-butyl-5-cyclobutylpyrazol-3-yl)-2-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C23H27N3O/c1-23(2,3)26-21(15-20(25-26)18-9-6-10-18)24-22(27)14-16-11-12-17-7-4-5-8-19(17)13-16/h4-5,7-8,11-13,15,18H,6,9-10,14H2,1-3H3,(H,24,27) |
Clave InChI |
KREOAENHJCTDRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=CC(=N1)C2CCC2)NC(=O)CC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)piperidine-4-carboxylic acid](/img/structure/B14916626.png)


![Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate](/img/structure/B14916649.png)



![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine](/img/structure/B14916670.png)






